N-methylprop-2-ynamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

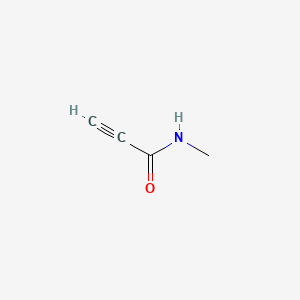

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methylprop-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-3-4(6)5-2/h1H,2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVNBTCOCIGBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2682-32-8 | |

| Record name | N-methylprop-2-ynamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-methylprop-2-ynamide

Abstract

N-methylprop-2-ynamide (CAS No. 2682-32-8) is a small molecule of interest in organic synthesis and medicinal chemistry due to the presence of a reactive ynamide functional group.[1] This guide provides a comprehensive overview of a proposed synthetic route and predicted characterization profile for this compound. It is important to note that as of the date of this publication, a comprehensive review of scientific literature reveals a significant lack of detailed, publicly available experimental data for this specific compound. Therefore, this document is intended to serve as a foundational and exploratory guide for researchers, scientists, and drug development professionals, leveraging established principles of organic chemistry to outline a robust framework for its synthesis and analysis.

Introduction: The Chemical Landscape of this compound

This compound is an organic compound featuring a terminal alkyne and an N-methylated amide group. The ynamide functional group, characterized by a nitrogen atom attached to an acetylenic carbon, imparts unique electronic properties and reactivity, making it a valuable intermediate in various chemical transformations.[2] While specific applications for this compound are not yet documented, its structural motifs suggest potential utility as a building block in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores. This guide aims to bridge the current knowledge gap by presenting a scientifically grounded, albeit prospective, pathway for its creation and verification.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through the acylation of methylamine with an activated derivative of propiolic acid. The direct reaction between a carboxylic acid and an amine to form an amide typically requires high temperatures and is often inefficient. Therefore, the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species is preferred.

Synthetic Strategy: Amide Formation via an Acyl Chloride Intermediate

The proposed synthetic route involves a two-step process, beginning with the conversion of propiolic acid to propioloyl chloride, followed by its reaction with methylamine. This approach is advantageous due to the high reactivity of the acyl chloride, which allows for a rapid and high-yielding reaction with the amine under mild conditions.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Propiolic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Methylamine (as a solution in THF, ethanol, or water, or as a gas)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or pyridine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Step 1: Synthesis of Propioloyl Chloride

-

To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, add propiolic acid (1.0 equivalent).

-

Add anhydrous dichloromethane (DCM) to dissolve the acid.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and monitor the reaction progress by taking small aliquots and quenching with an alcohol (e.g., methanol) to form the methyl ester, which can be analyzed by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude propioloyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methylamine (1.5 equivalents; if using a solution, ensure the solvent is compatible) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve the crude propioloyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled methylamine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the predicted spectroscopic data based on its chemical structure.

Caption: Logical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0 - 7.0 | Broad Singlet | 1H | N-H (amide) |

| ~ 2.9 - 3.1 | Singlet | 1H | ≡C-H (alkynyl) |

| ~ 2.8 - 3.0 | Doublet | 3H | N-CH₃ (methyl) |

Rationale: The amide proton (N-H) is expected to be a broad singlet due to quadrupole broadening and exchange. The terminal alkynyl proton (≡C-H) will appear as a sharp singlet in a characteristic region. The N-methyl protons will be a doublet due to coupling with the N-H proton; however, depending on the solvent and temperature, this may appear as a singlet if the N-H exchange is rapid.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C=O (amide carbonyl) |

| ~ 75 - 80 | ≡C -H (alkynyl) |

| ~ 70 - 75 | ≡C -C=O (alkynyl) |

| ~ 25 - 30 | N-C H₃ (methyl) |

Rationale: The amide carbonyl carbon is expected to be in the typical downfield region. The two sp-hybridized carbons of the alkyne will have distinct chemical shifts. The N-methyl carbon will appear in the upfield region characteristic of alkyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Sharp | ≡C-H stretch |

| ~ 3200 - 3400 | Strong, Broad | N-H stretch |

| ~ 2100 | Medium, Sharp | C≡C stretch |

| ~ 1650 | Strong | C=O stretch (amide I band) |

| ~ 1550 | Medium | N-H bend (amide II band) |

Rationale: The terminal alkyne C-H stretch gives a characteristic sharp peak. The N-H stretch of the secondary amide will be a broad peak. The carbon-carbon triple bond stretch is also a key diagnostic peak, though it can sometimes be weak. The amide carbonyl (Amide I) and N-H bend (Amide II) are strong and reliable indicators of the amide functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data

| Technique | Expected m/z | Assignment |

| ESI-MS | 84.04 [M+H]⁺ | Molecular ion peak (protonated) |

| ESI-MS | 106.02 [M+Na]⁺ | Sodium adduct |

| EI-MS | 83.03 [M]⁺ | Molecular ion peak |

Rationale: The exact mass of this compound (C₄H₅NO) is 83.0371 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Common fragmentation patterns would involve the loss of the terminal hydrogen, the methyl group, or cleavage of the amide bond.

Conclusion

This technical guide provides a detailed, prospective framework for the synthesis and characterization of this compound. While based on established and reliable organic chemistry principles, the protocols and predicted data herein await experimental validation. The synthesis via an acyl chloride intermediate is a robust and high-yielding approach, and the outlined characterization methods provide a comprehensive strategy for structural confirmation and purity assessment. This guide is intended to empower researchers to confidently approach the synthesis and study of this and other novel ynamide-containing compounds, fostering further exploration into their chemical properties and potential applications.

References

Predicted ¹H and ¹³C NMR data for "N-methylprop-2-ynamide"

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopic Data of N-methylprop-2-ynamide

Executive Summary

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. As a molecule incorporating both a terminal alkyne and an N-methylamide, its spectroscopic signature is governed by a combination of electronic effects, including induction, conjugation, and magnetic anisotropy. This document, prepared from the perspective of a Senior Application Scientist, serves as a foundational reference for researchers engaged in the synthesis, characterization, and application of ynamides and related compounds. We will delve into the rationale behind the predicted chemical shifts and coupling constants, present the data in a structured format, and outline a standardized protocol for experimental verification. The predictions are grounded in established principles of NMR spectroscopy and supported by data from analogous structures.

Introduction: The Role of NMR in Characterizing Ynamides

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For drug development professionals and synthetic chemists, NMR provides critical insights into molecular connectivity, stereochemistry, and purity. This compound is a small molecule featuring a key ynamide functional group—a nitrogen atom directly attached to an acetylenic carbon. This arrangement imparts unique electronic properties and reactivity, making ynamides valuable synthons in organic chemistry.

The structural confirmation of this compound relies on the precise assignment of its NMR signals. The molecule contains three distinct proton environments and four unique carbon environments. The acetylenic proton is subject to the pronounced magnetic anisotropy of the C≡C triple bond, while the N-methyl and amide protons are influenced by the electronic nature of the amide bond, including hindered rotation around the C-N bond. This guide will systematically predict the spectral parameters for each of these nuclei.

Methodology of Spectroscopic Prediction

The predicted NMR data herein are derived from a multi-faceted approach that synthesizes fundamental principles with empirical data from the scientific literature. This methodology ensures a high degree of confidence in the assigned values.

-

Structural Analysis : The initial step involves a thorough analysis of the molecule's functional groups (terminal alkyne, secondary amide) and the electronic interplay between them. The electron-withdrawing nature of the carbonyl group is expected to deshield adjacent nuclei.

-

Empirical Data Correlation : Predicted chemical shifts are based on established ranges for specific functional groups, sourced from authoritative spectroscopic databases and publications. Data from structurally similar compounds, such as simple terminal alkynes and N-methylamides, are used as a baseline.[1][2][3][4]

-

Incremental and Anisotropic Effects : Corrections are applied to baseline values to account for the specific electronic environment. For the acetylenic proton, the shielding effect of the cylindrical π-electron cloud of the alkyne is a dominant factor.[5][6] For the amide portion, the influence of resonance and hindered C-N bond rotation is considered.

-

Computational Benchmarking : While not explicitly detailed here, these predictions are consistent with results typically generated by modern NMR prediction software, which often employ machine learning, deep neural networks, or density functional theory (DFT) calculations for high accuracy.[7][8][9][10]

This systematic approach provides a robust and self-validating framework for predicting the NMR spectrum of this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals with an integration ratio of 1:1:3. The analysis of each signal is detailed below.

Tabulated ¹H NMR Data

| Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-C≡ (H-1) | 2.9 – 3.2 | Singlet (or narrow doublet) | 1H | ⁴J(H-1,H-3) ≈ 0.5-1.0 Hz (potential) |

| N-H (H-3) | 5.5 – 8.5 | Broad Singlet (br s) | 1H | - |

| N-CH₃ (H-4) | 2.8 – 3.0 | Doublet | 3H | ³J(H-4,H-3) ≈ 4.5-5.0 Hz |

Rationale for ¹H NMR Assignments

-

Acetylenic Proton (H-1, δ ≈ 2.9 – 3.2 ppm) : Protons attached to terminal alkynes typically resonate between 2.0 and 3.0 ppm.[11][12] This upfield shift, relative to vinylic protons, is a consequence of magnetic anisotropy, where the circulation of π-electrons in the triple bond induces a local magnetic field that shields the acetylenic proton.[2][6] The adjacent electron-withdrawing carbonyl group is expected to deshield this proton slightly, shifting it towards the downfield end of the typical range. Long-range coupling (⁴J) to the amide proton (H-3) is possible but may not be resolved.

-

Amide Proton (H-3, δ ≈ 5.5 – 8.5 ppm) : The chemical shift of amide N-H protons is highly variable and sensitive to solvent, temperature, and concentration due to its involvement in hydrogen bonding. The signal is typically broad due to rapid chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus.

-

N-Methyl Protons (H-4, δ ≈ 2.8 – 3.0 ppm) : The methyl group is attached to a nitrogen atom that is part of an amide linkage. The deshielding effect of the adjacent carbonyl group places this signal significantly downfield compared to a simple N-methyl amine. This signal is expected to be a doublet due to coupling (³J) with the amide proton (H-3). However, if the N-H exchange rate is high, this signal may collapse into a broadened singlet. Due to restricted rotation about the C-N amide bond, cis and trans isomers are possible, which could result in two distinct signals for the N-methyl group, though one isomer is typically predominant.

Visualization of Molecular Structure and Couplings

Caption: Molecular structure of this compound with atom numbering.

Caption: Predicted ¹H-¹H spin-spin coupling network in this compound.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to each unique carbon environment in the molecule.

Tabulated ¹³C NMR Data

| Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (C-3) | 152 – 158 | Carbonyl carbon of a secondary amide, deshielded by oxygen and nitrogen. |

| H-C ≡ (C-1) | 75 – 80 | Terminal sp-hybridized carbon, influenced by adjacent sp carbon.[1] |

| ≡C -C=O (C-2) | 72 – 77 | Internal sp-hybridized carbon, deshielded by the adjacent carbonyl group.[1] |

| N-C H₃ (C-4) | 25 – 30 | sp³ carbon attached to amide nitrogen. |

Rationale for ¹³C NMR Assignments

-

Amide Carbonyl (C-3, δ ≈ 152 – 158 ppm) : The carbonyl carbon of the amide is the most deshielded carbon in the molecule due to the direct attachment of two electronegative atoms (oxygen and nitrogen). Its chemical shift is expected to be lower (more upfield) than that of ketones or aldehydes but is characteristic of amides.

-

Alkyne Carbons (C-1, δ ≈ 75-80 ppm; C-2, δ ≈ 72-77 ppm) : The sp-hybridized carbons of the alkyne resonate in a characteristic window between 65-100 ppm.[1] The terminal carbon (C-1) typically appears at a slightly higher chemical shift than the internal carbon (C-2). However, the strong electron-withdrawing effect of the adjacent carbonyl group will influence C-2, potentially shifting its resonance. The relative positions can be definitively assigned using 2D NMR techniques like HMBC.

-

N-Methyl Carbon (C-4, δ ≈ 25 – 30 ppm) : This sp³-hybridized carbon is attached to the amide nitrogen. Its chemical shift is typical for N-methyl groups in amides, as seen in related structures like N-methylpropionamide.[4]

Standardized Experimental Protocol for NMR Acquisition

To experimentally validate the predicted data, the following generalized protocol for a high-field NMR spectrometer is recommended.

Sample Preparation

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a suitable starting point for general solubility and a clean spectral window.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters

-

Spectrometer : Utilize a spectrometer with a field strength of 400 MHz or higher for optimal resolution and sensitivity.

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Temperature : 298 K (25 °C).

-

Spectral Width : 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay (d1) : 1-5 seconds.

-

Number of Scans : 8-16, adjust as needed for signal-to-noise.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width : 220-240 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay (d1) : 2 seconds.

-

Number of Scans : 1024 or more, as ¹³C has low natural abundance.

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Pick peaks and assign chemical shifts for both ¹H and ¹³C spectra.

Caption: Standard workflow for NMR spectral acquisition and analysis.

Conclusion

This guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of this compound based on fundamental principles and comparative data. The predicted chemical shifts, multiplicities, and coupling constants form a robust hypothesis for the structural verification of this compound. The ¹H spectrum is expected to show three signals corresponding to the acetylenic, amide, and N-methyl protons, while the ¹³C spectrum will display four signals for the carbonyl, two alkyne, and N-methyl carbons. The provided experimental protocol outlines a standardized method for obtaining high-quality spectra to confirm these predictions, serving as an essential resource for researchers in synthetic and medicinal chemistry.

References

- 1. Alkynes | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. N-Methylpropionamide(1187-58-2) 1H NMR [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Chemical Shifts: Proton [orgchemboulder.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. Download NMR Predict - Mestrelab [mestrelab.com]

- 8. PROSPRE [prospre.ca]

- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [pubmed.ncbi.nlm.nih.gov]

- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Chemistry: Alkyne NMR [openchemistryhelp.blogspot.com]

An In-depth Technical Guide to the Spectroscopic Analysis of N-methylprop-2-ynamide

Abstract

N-methylprop-2-ynamide (CAS No: 2682-32-8), also known as N-methylpropiolamide, is a small organic molecule featuring a secondary amide and a terminal alkyne.[1] This combination of functional groups makes it a molecule of interest in synthetic chemistry and materials science. Ynamides, as a class, are recognized for their unique electronic properties and serve as versatile building blocks.[2] Accurate structural elucidation and purity assessment are paramount for its application, necessitating a multi-faceted spectroscopic approach. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and established methodologies. We will delve into the interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, offering a holistic framework for researchers and drug development professionals engaged in the characterization of this and related compounds.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's fundamental characteristics.

-

IUPAC Name: this compound[1]

-

Synonyms: N-methylpropiolamide

-

CAS Number: 2682-32-8[1]

-

Molecular Formula: C₄H₅NO[1]

-

Molecular Weight: 83.09 g/mol [1]

The structural arrangement, featuring an sp-hybridized alkyne adjacent to an sp²-hybridized amide carbonyl, dictates the molecule's unique spectroscopic signature.

References

An In-Depth Technical Guide to N-Methylprop-2-ynamide and its Analogs: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharacterized Landscape of N-Methylprop-2-ynamide

This guide addresses the molecular structure, properties, and synthetic considerations of this compound. It must be noted at the outset that a comprehensive search of scientific literature and chemical databases reveals a significant scarcity of published, in-depth technical data for this specific molecule.[1] Therefore, to provide a thorough and practical resource, this document will also draw upon the chemistry of the broader ynamide class and will use the more extensively conceptualized analog, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide , as a primary exemplar. This approach allows for a detailed exploration of the core functional group's reactivity and synthetic accessibility, offering a foundational framework for researchers interested in this and other novel ynamide-containing compounds.[2][3]

The Ynamide Functional Group: A Union of Stability and Reactivity

Ynamides are a unique and powerful class of organic compounds characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, with the nitrogen also bearing an electron-withdrawing group (typically a carbonyl, sulfonyl, or similar moiety).[4][5][6] This structural arrangement confers a finely tuned electronic character that balances the high reactivity of an alkyne with enhanced stability.

Unlike their highly reactive and hydrolytically unstable ynamine counterparts, the electron-withdrawing group on the nitrogen in ynamides delocalizes the nitrogen's lone pair of electrons, reducing the alkyne's nucleophilicity and rendering the molecule more stable and easier to handle.[4][7][8] This balance is pivotal, making ynamides versatile building blocks in a vast array of chemical transformations, including cycloadditions, transition metal-catalyzed annulations, and as precursors to various reactive intermediates.[4][5][6][9] The reactivity of the ynamide's triple bond can be further modulated by the nature of the substituents on both the nitrogen and the alkyne terminus.[4]

Molecular Structure and Physicochemical Properties

While experimental data for this compound is sparse, we can define its fundamental properties and use its hydroxyphenyl analog for a more detailed discussion.

This compound

This is the core molecule of interest, representing the simplest N-methylated propynamide.

| Property | Value | Source |

| IUPAC Name | N-methylpropiolamide | AChemBlock |

| CAS Number | 2682-32-8 | AChemBlock |

| Molecular Formula | C₄H₅NO | AChemBlock |

| Molecular Weight | 83.09 g/mol | AChemBlock |

| Canonical SMILES | C#CC(=O)NC | AChemBlock |

Table 1: Core Identifiers for this compound.

Caption: 2D Molecular Structure of this compound.

Case Study: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

This analog provides a more complex and functionally rich structure, offering insights into how additional moieties can influence the core ynamide properties.

| Property | Value | Source |

| IUPAC Name | N-(4-hydroxyphenyl)-N-methylprop-2-ynamide | BenchChem |

| CAS Number | 1042536-61-7 | BenchChem[1] |

| Molecular Formula | C₁₀H₉NO₂ | BenchChem[1] |

| Canonical SMILES | C#CC(=O)N(C)C1=CC=C(O)C=C1 | BenchChem[1] |

| InChI | InChI=1S/C10H9NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h1,4-7,12H,2H3 | BenchChem[1] |

Table 2: Core Identifiers for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide.

The structure features a para-substituted phenol ring attached to the amide nitrogen. This aryl group influences the molecule's electronic properties through resonance, and the hydroxyl group provides an additional site for functionalization or biological interactions.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Reactivity of ynamides in catalytic intermolecular annulations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

CAS number and chemical properties of "N-methylprop-2-ynamide"

CAS Number: 2682-32-8 Molecular Formula: C₄H₅NO Molecular Weight: 83.09 g/mol .[1][2][3] IUPAC Name: N-methylpropiolamide[3][4]

This guide provides a comprehensive overview of N-methylprop-2-ynamide, a member of the ynamide class of molecules. Ynamides are characterized by a nitrogen atom attached to an alkynyl carbon, a feature that imparts unique reactivity and makes them valuable building blocks in organic synthesis. While specific research on this compound is limited, this document consolidates available data and extrapolates expected properties and reactivity based on the well-established chemistry of ynamides.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in publicly accessible literature. However, based on its structure and the general characteristics of small organic molecules, the following properties can be anticipated. Commercial suppliers indicate a purity of 95-98% for available samples.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value/Expected Value | Source/Justification |

| CAS Number | 2682-32-8 | [1][2][3][4] |

| Molecular Formula | C₄H₅NO | [1][2][3] |

| Molecular Weight | 83.09 g/mol | [1][2][3] |

| IUPAC Name | N-methylpropiolamide | [3][4] |

| SMILES | C#CC(=O)NC | [3][4] |

| Boiling Point | Not specified in available literature. | - |

| Melting Point | Not specified in available literature. | - |

| Solubility | Expected to be soluble in a range of organic solvents. | General property of small amides. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the N-methyl protons, a singlet for the acetylenic proton, and a broad signal for the amide N-H proton. The chemical shifts would be influenced by the solvent and concentration.

-

¹³C NMR: Key signals would correspond to the two sp-hybridized carbons of the alkyne, the carbonyl carbon of the amide, and the N-methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretch: A sharp to broad band around 3300 cm⁻¹.

-

C≡C-H stretch: A sharp band around 3300 cm⁻¹.

-

C≡C stretch: A weak to medium band around 2100 cm⁻¹.

-

C=O stretch (Amide I): A strong band around 1650 cm⁻¹.

Synthesis of Ynamides: General Methodologies

Specific, detailed experimental protocols for the synthesis of this compound are not published in peer-reviewed literature. However, the synthesis of ynamides is a well-established field in organic chemistry, with several reliable methods available. These general strategies can be adapted for the preparation of this compound.

Copper-Catalyzed N-Alkynylation of Amides

One of the most common and versatile methods for ynamide synthesis involves the copper-catalyzed coupling of an amide with an alkynyl halide. For this compound, this would involve the coupling of N-methylformamide with a propargyl halide.

Caption: Conceptual workflow for the synthesis of this compound via copper-catalyzed coupling.

Schotten-Baumann Reaction

The Schotten-Baumann method, which involves the reaction of an amine with an acyl chloride in the presence of a base, can also be adapted for the synthesis of ynamides. In this case, propargylamine would be reacted with a suitable acylating agent. A study on the synthesis of N-prop-2-ynylbenzamide derivatives utilized this approach by treating propargylamine with acyl chlorides in the presence of potassium carbonate.[5]

Experimental Protocol: General Schotten-Baumann Synthesis of an N-alkynylamide [5]

-

Dissolve the appropriate amine (e.g., propargylamine) in a suitable solvent like tetrahydrofuran.

-

Add an aqueous solution of a base, such as potassium carbonate, to the reaction mixture.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of the acid chloride (e.g., acetyl chloride) dropwise to the cooled mixture.

-

Allow the reaction to stir overnight and warm to room temperature.

-

Extract the product with an organic solvent (e.g., chloroform).

-

Wash the organic extracts with water, dilute acid, and saturated sodium bicarbonate solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue, typically by recrystallization or column chromatography.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the ynamide functional group, which combines the electron-donating character of the nitrogen atom with the electrophilic nature of the alkyne. This unique electronic arrangement makes ynamides versatile intermediates in a variety of chemical transformations.

Cycloaddition Reactions

Ynamides are excellent partners in cycloaddition reactions, including [2+2], [4+2], and [3+2] cycloadditions. Their reactivity can be tuned by the substituents on the nitrogen and the alkyne. The electron-rich nature of the alkyne in ynamides makes them good partners for electron-deficient dienes or dipolarophiles.[6]

Covalent Inhibitors

The terminal alkyne in this compound provides a potential "warhead" for covalent inhibition of biological targets.[6] Ynamides can act as electrophiles that form covalent bonds with nucleophilic residues, such as cysteine or lysine, in the active site of enzymes. This application is of significant interest in drug development.

Caption: Proposed mechanism of covalent inhibition by an ynamide.

Building Blocks in Organic Synthesis

Due to their versatile reactivity, ynamides are valuable building blocks for the synthesis of complex nitrogen-containing heterocycles and other functionalized molecules. They can undergo a wide range of transformations, including hydrofunctionalization, cycloisomerization, and cross-coupling reactions. The development of asymmetric reactions with ynamides has further expanded their utility in synthetic chemistry.[7]

Conclusion

This compound is a simple yet potentially powerful ynamide that holds promise as a versatile reagent in organic synthesis and as a scaffold for the development of novel bioactive molecules. While specific experimental data for this compound is limited, the well-documented chemistry of the ynamide functional group provides a strong foundation for exploring its properties and applications. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential for researchers, scientists, and drug development professionals.

References

- 1. mdpi.com [mdpi.com]

- 2. CAS 2682-32-8 | this compound - Synblock [synblock.com]

- 3. This compound 95% | CAS: 2682-32-8 | AChemBlock [achemblock.com]

- 4. benchchem.com [benchchem.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Scientist's Guide to Plausible Synthetic Routes for Novel Ynamides: Mechanisms, Protocols, and Modern Strategies

Abstract

Ynamides, alkynes substituted with a nitrogen atom bearing an electron-withdrawing group, have transitioned from chemical curiosities to indispensable building blocks in modern organic synthesis.[1][2] Their unique electronic structure—balancing the high reactivity of ynamines with superior stability—makes them powerful precursors for constructing complex nitrogen-containing molecules, including novel pharmaceuticals and natural products.[1][3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the most plausible and field-proven synthetic routes to access novel ynamides. We will delve into the mechanistic underpinnings of cornerstone copper-catalyzed reactions, explore the advantages of emerging transition-metal-free strategies, and present detailed, actionable protocols. The focus is not merely on procedural steps but on the causal logic behind experimental choices, ensuring that researchers can adapt and innovate upon these authoritative methods.

Introduction: The Strategic Value of Ynamides

The synthetic utility of ynamides stems from a finely tuned reactivity profile. Unlike the highly labile and often toxic ynamines, the presence of an electron-wthdrawing group (EWG) on the nitrogen atom tempers its electron-donating capacity.[3][5] This moderation enhances thermal and hydrolytic stability, making ynamides practical and versatile reagents for a vast array of chemical transformations.[3][5][6]

The trivalent nature of the nitrogen atom offers distinct advantages over other heteroatom-substituted alkynes, enabling:

-

Asymmetric Induction: Tethering of chiral auxiliaries to the nitrogen for stereocontrolled synthesis.[3][6]

-

Complex Scaffolding: Facilitating intricate intramolecular reactions to rapidly assemble polycyclic and heterocyclic systems.[3][7]

-

Drug Discovery: Serving as precursors to bioactive scaffolds and as novel electrophilic warheads for covalent inhibitors.[8][9]

The explosion of interest in ynamide chemistry is directly linked to the development of robust and general synthetic methods that make these building blocks readily accessible.[5][10][11] This guide will focus on the most impactful of these strategies.

The Workhorse: Copper-Catalyzed N-Alkynylation

Copper-catalyzed cross-coupling reactions are the most prevalent and versatile methods for ynamide synthesis.[1][2] These reactions form the critical C-N bond by coupling a nitrogen nucleophile (like an amide, carbamate, or sulfonamide) with an alkynyl electrophile.

Mechanism and Rationale

The catalytic cycle, while subject to variations based on ligands and reactants, is generally understood to proceed through key steps involving a copper(I) active species.[2] The choice of copper is strategic; its redox potential and affinity for both nitrogen and alkynes facilitate the key bond-forming steps without promoting unwanted side reactions often seen with more aggressive catalysts.

The use of a specific ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), is critical. These bidentate ligands stabilize the copper center, prevent catalyst decomposition, and modulate its reactivity to enhance coupling efficiency across a broad range of substrates.[11] The base (e.g., K₃PO₄ or Cs₂CO₃) is essential for deprotonating the nitrogen nucleophile, generating the active amide anion required for the coupling reaction.

// Nodes CuI [label="Cu(I)X", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="R₂N-H + Base", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; CuAmide [label="[LₙCu(I)NR₂]", fillcolor="#E8F0FE", fontcolor="#202124"]; Haloalkyne [label="X-C≡C-R'", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=cds, fillcolor="#FEF7E0", fontcolor="#202124"]; CuIII [label="[Lₙ(R₂N)Cu(III)(X)(C≡C-R')]", fillcolor="#E8F0FE", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=cds, fillcolor="#FCE8E6", fontcolor="#202124"]; Product [label="R₂N-C≡C-R'\n(Ynamide)", shape=ellipse, style=solid, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Amide -> CuI [label="- HX"]; CuI -> CuAmide [label="+ Ligand (L)\n+ R₂N⁻", arrowhead=vee]; CuAmide -> OxAdd [arrowhead=vee]; Haloalkyne -> OxAdd [arrowhead=vee]; OxAdd -> CuIII [arrowhead=vee]; CuIII -> RedElim [arrowhead=vee]; RedElim -> CuI [label="Regeneration", arrowhead=vee]; RedElim -> Product [arrowhead=vee]; }

Figure 1: Proposed catalytic cycle for copper-catalyzed ynamide synthesis.

Key Methodologies & Protocols

A. Coupling of Amides with Bromoalkynes

This is arguably the most robust and general route. A highly efficient catalyst system combining copper(II) sulfate pentahydrate (which is reduced in situ to Cu(I)) and 1,10-phenanthroline has proven effective for a wide array of nitrogen nucleophiles.[11]

Experimental Protocol: General Synthesis of an Ynamide via CuSO₄/Phenanthroline Catalysis [11]

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add CuSO₄·5H₂O (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2.0 equiv.), and the amide/carbamate/sulfonamide (1.2 equiv.).

-

Reagent Addition: Add anhydrous toluene as the solvent, followed by the bromoalkyne (1.0 equiv.).

-

Reaction: Heat the mixture to 80-110 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure ynamide.

B. Coupling with in situ Generated Chloroalkynes

A modular and powerful variation involves the in situ generation of a chloroynamide from a 1,2-dichloroenamide, which is then coupled with a Grignard or organozinc nucleophile.[12][13] This method cleverly shifts the disconnection to a C-C bond formation, overcoming limitations related to sterically hindered amides.[12]

Experimental Protocol: Copper-Catalyzed Synthesis from a 1,2-Dichloroenamide [12]

-

Chloroynamide Formation: To a solution of the 1,2-dichloroenamide (1.0 equiv.) in anhydrous THF at -78 °C, add a solution of KHMDS (1.1 equiv.) dropwise. Stir the mixture for 30 minutes at this temperature to form the chloroynamide in situ.

-

Catalyst and Nucleophile Addition: To the reaction mixture, add CuCN (10 mol%) and trimethyl phosphite (10 mol%). Then, add the Grignard reagent (e.g., PhMgBr, 1.2 equiv.) or organozinc reagent dropwise at -78 °C.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours until completion (monitor by TLC).

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the product via flash chromatography.

The Rise of Transition-Metal-Free Syntheses

While copper catalysis is dominant, concerns about catalyst cost, toxicity, and removal from final products (especially in drug development) have driven the development of transition-metal-free alternatives. These methods offer a simpler, often more cost-effective, and "greener" approach.[14]

Mechanism and Rationale

A prominent metal-free strategy involves the reaction of sulfonamides with (Z)-1,2-dichloroalkenes or alkynyl chlorides.[15][16][17] The reaction is typically promoted by a strong base like sodium hydride (NaH) or a carbonate base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO).[14][15]

The key insight is that under strong basic conditions, the vinyl dichloride undergoes elimination to form an alkynyl chloride in situ. This species is then susceptible to nucleophilic attack by the deprotonated amide or sulfonamide. The choice of base and solvent is crucial for optimizing yields; for instance, Cs₂CO₃ in DMSO is often superior for synthesizing internal ynamides, while NaH in DMF works well for terminal ynamides.[14][15]

// Nodes Start [label="Starting Materials:\nAmide (R₂NH)\n(Z)-1,2-Dichloroalkene", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions [label="Reaction Conditions:\nBase (e.g., NaH or Cs₂CO₃)\nSolvent (e.g., DMF or DMSO)\nHeat (e.g., 80 °C)", fillcolor="#FEF7E0", fontcolor="#202124"]; InSitu [label="In Situ Formation of\nAlkynyl Chloride", shape=Mdiamond, fillcolor="#E8F0FE", fontcolor="#202124"]; Coupling [label="Nucleophilic Attack\nby Deprotonated Amide", shape=cds, fillcolor="#E8F0FE", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#FCE8E6", fontcolor="#202124"]; Purification [label="Column Chromatography", fillcolor="#FCE8E6", fontcolor="#202124"]; Product [label="Final Ynamide Product", shape=ellipse, style=bold, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Start -> Conditions [arrowhead=vee]; Conditions -> InSitu [label="Base-mediated\nelimination", arrowhead=vee]; InSitu -> Coupling [arrowhead=vee]; Coupling -> Workup [arrowhead=vee]; Workup -> Purification [arrowhead=vee]; Purification -> Product [arrowhead=vee]; }

Figure 2: General workflow for a transition-metal-free ynamide synthesis.

Experimental Protocol

Experimental Protocol: Metal-Free Synthesis of a Terminal Ynamide [15]

-

Setup: Add the secondary amide or sulfonamide (1.0 equiv.) and sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Reagent Addition: Under an inert atmosphere, add anhydrous dimethylformamide (DMF). Then, add (Z)-1,2-dichloroethylene (2.0 equiv.).

-

Reaction: Seal the tube and heat the mixture to 80 °C. Monitor the reaction by TLC.

-

Workup: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the terminal ynamide.

Other Notable Synthetic Strategies

While copper-catalyzed and metal-free routes are the most common, other transition metals have been exploited to access ynamides or their derivatives, showcasing the field's diversity.

-

Gold-Catalyzed Reactions: Gold catalysts are particularly effective at activating the ynamide triple bond for further transformations, such as hydroamination or the synthesis of complex N-heterocycles.[18][19][20][21] For instance, gold(I) can catalyze a 1,3-transposition of ynesulfonamides to provide ynamides under mild conditions.[18]

-

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for novel transformations like the hydroacylation and carbozincation of ynamides, providing access to highly substituted enaminone and enamide products, respectively.[22][23][24][25] These products serve as versatile platforms for synthesizing diverse heterocycles.[22][24]

Data Summary and Method Comparison

The choice of synthetic route depends on factors like substrate scope, functional group tolerance, scalability, and cost. Below is a comparative summary.

| Synthetic Method | Catalyst/Reagent | Typical Substrates | Advantages | Limitations | Reference |

| Copper-Catalyzed Coupling | Cu(I) or Cu(II) salts, Ligand (e.g., Phenanthroline), Base | Amides, carbamates, sulfonamides, ureas + bromoalkynes | Broad substrate scope, high yields, well-established, robust | Requires metal catalyst, potential for metal contamination | [11] |

| Copper-Catalyzed C-C Coupling | CuCN, Base (KHMDS) | 1,2-dichloroenamides + Grignard/organozinc reagents | Excellent for sterically hindered amides, modular | Requires organometallic reagents, sensitive to moisture | [12][13] |

| Transition-Metal-Free | Strong Base (NaH, Cs₂CO₃) | Sulfonamides, some amides + (Z)-1,2-dichloroalkenes | No metal catalyst, simple procedure, cost-effective | Harsher conditions (strong base, high temp), narrower substrate scope than Cu | [14][15] |

| Gold-Catalyzed Rearrangement | Au(I) complexes | Ynesulfonamides | Very mild conditions, unique reactivity | Substrate-specific (rearrangement), expensive catalyst | [18] |

| Rhodium-Catalyzed Hydroacylation | Rh(I) complexes, Ligand | Ynamides + Aldehydes | Access to unique enaminone structures, atom-economical | Primarily for post-synthesis functionalization, expensive catalyst | [22][24] |

Conclusion and Future Outlook

The synthesis of novel ynamides has matured into a sophisticated field with a diverse and powerful toolkit. Copper-catalyzed methods remain the gold standard for their generality and robustness, while transition-metal-free routes provide a valuable, practical alternative for specific applications where metal avoidance is paramount. The continued exploration of other transition metals like gold and rhodium is expanding the chemical space accessible from ynamide precursors, enabling the construction of increasingly complex and valuable molecules.

For researchers in drug discovery and process development, a thorough understanding of these varied synthetic routes is essential. The ability to choose the optimal path based on substrate availability, desired functionality, and project constraints will accelerate the discovery and development of next-generation therapeutics and advanced materials. The future of ynamide synthesis will likely focus on developing even milder, more sustainable catalytic systems and expanding the scope of asymmetric transformations to unlock new frontiers in stereocontrolled synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UBIRA ETheses - Developing ynamide-based transformations for potential use in scaffold synthesis [etheses.bham.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 10. Novel ynamide structural analogues and their synthetic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Transition-Metal-Free One-Step Synthesis of Ynamides [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Recent progress towards gold-catalyzed synthesis of N-containing tricyclic compounds based on ynamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Exploiting rhodium-catalysed ynamide hydroacylation as a platform for divergent heterocycle synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Properties and Reactivity of Ynamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ynamides, a unique class of alkynes characterized by a nitrogen atom directly attached to the carbon-carbon triple bond and bearing an electron-withdrawing group, have emerged as powerful and versatile building blocks in modern organic synthesis.[1][2][3][4][5] Their distinct electronic nature, a finely tuned balance between the electron-donating nitrogen and the attached electron-withdrawing group, imparts a remarkable combination of stability and reactivity.[2][3][6][7][8] This guide provides a comprehensive exploration of the core electronic properties of ynamides and the diverse reactivity that stems from this unique structural feature. We will delve into the foundational principles governing their behavior, explore their participation in a wide array of chemical transformations, and provide practical, field-proven insights and experimental protocols to empower researchers in leveraging the full potential of this fascinating functional group.

The Ynamide Core: A Symphony of Electronic Effects

The exceptional utility of ynamides in chemical synthesis originates from the nuanced interplay of electronic effects centered around the nitrogen-alkyne moiety.[4] Unlike their highly reactive and often unstable ynamine counterparts, ynamides possess an electron-withdrawing group (EWG) on the nitrogen atom.[2][3][9] This seemingly simple modification has profound consequences for the molecule's stability and reactivity profile.[6][7]

The nitrogen atom's lone pair of electrons donates into the alkyne's π-system, increasing the electron density of the triple bond. However, this donation is tempered by the resonance delocalization of the lone pair into the attached EWG (e.g., a sulfonyl, carbonyl, or carbamoyl group).[6][7] This electronic balancing act is the cornerstone of ynamide chemistry, rendering them significantly more stable and easier to handle than ynamines while still preserving a high degree of useful reactivity.[6][7]

This polarization of the alkyne is a key determinant of its reactivity. The α-carbon (adjacent to the nitrogen) becomes electrophilic, while the β-carbon exhibits nucleophilic character.[9][10] This inherent polarity allows for highly regioselective reactions with a wide range of electrophiles and nucleophiles.[11][12]

Caption: Resonance structures depicting the electron donation from the nitrogen atom to the alkyne, leading to a polarized C-C triple bond.

The nature of the electron-withdrawing group provides a powerful handle to modulate the electronic properties and, consequently, the reactivity of the ynamide.[10] Stronger EWGs will decrease the electron-donating ability of the nitrogen, making the alkyne less nucleophilic and more stable. Conversely, weaker EWGs will enhance the alkyne's nucleophilicity. This tunability is a key advantage in designing and executing specific chemical transformations.

The Reactive Landscape of Ynamides: A Multitude of Pathways

The unique electronic makeup of ynamides opens the door to a vast and diverse range of chemical reactions. Their ability to act as both nucleophiles and electrophiles, often with high regioselectivity, makes them exceptionally valuable synthons.

Cycloaddition Reactions: Building Complexity with Precision

Ynamides are outstanding partners in a variety of cycloaddition reactions, providing efficient routes to a wide array of carbo- and heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.[1][2][3][9]

-

[2+2] Cycloadditions: Transition metals, such as ruthenium and rhodium, can catalyze the [2+2] cycloaddition of ynamides with alkenes to furnish cyclobutene derivatives.[1][13] These reactions often proceed with good yields and can be influenced by the steric and electronic nature of the substituents on both the ynamide and the alkene.

-

[3+2] Cycloadditions: Gold-catalyzed [3+2] cycloadditions of ynamides with partners like 2H-azirines or isoxazoles provide direct access to highly substituted pyrroles.[1][9] This transformation is particularly valuable for generating libraries of these privileged heterocyclic motifs for biological screening.

-

[4+2] Cycloadditions (Diels-Alder Reactions): Ynamides can participate as dienophiles in both thermal and transition-metal-catalyzed [4+2] cycloadditions, leading to the formation of six-membered rings.[13]

-

[2+2+2] Cycloadditions: Rhodium catalysts are effective in promoting the [2+2+2] cyclotrimerization of ynamides with other unsaturated partners, offering a powerful method for the construction of complex polycyclic systems.[1]

-

Pauson-Khand Reaction: This cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide can be effectively applied to ynamides for the synthesis of cyclopentenones.[13]

Caption: Overview of major cycloaddition pathways involving ynamides.

Transition-Metal Catalyzed Reactions: Forging New Bonds

The rich reactivity of ynamides is significantly expanded through the use of transition metal catalysts.[11][12] These catalysts can activate the ynamide triple bond in unique ways, enabling a host of valuable transformations.

-

Coupling Reactions: Ynamides can participate in various cross-coupling reactions, such as Sonogashira and Heck couplings, allowing for the introduction of diverse substituents onto the alkyne backbone.

-

Tandem Reactions: Transition metals can initiate tandem reaction sequences, where an initial transformation of the ynamide triggers subsequent bond-forming events.[11][12] For example, oxidation-initiated tandem reactions can lead to the synthesis of complex N-heterocycles like isoquinolones and β-carbolines.[11][14]

-

Cycloisomerizations: In the presence of appropriate catalysts, ynamides can undergo cycloisomerization reactions to form a variety of cyclic structures.[4]

Electrophilic and Nucleophilic Additions: Functionalizing the Alkyne

The inherent polarity of the ynamide triple bond dictates the regioselectivity of addition reactions.

-

Electrophilic Additions: Electrophiles will preferentially add to the nucleophilic β-carbon of the ynamide. This reactivity can be harnessed for the synthesis of functionalized enamides.

-

Nucleophilic Additions: Nucleophiles, on the other hand, will attack the electrophilic α-carbon.[15][16] The outcome of nucleophilic addition can be influenced by the reaction conditions. Acidic conditions tend to favor α-addition, while basic conditions can promote β-addition.[15] This control over regioselectivity is a powerful tool for synthetic chemists. The catalytic asymmetric addition of ynamides to aldehydes, for instance, provides access to chiral N-substituted propargylic alcohols.[17][18]

Practical Applications in Drug Discovery and Development

The diverse and complex nitrogen-containing scaffolds readily accessible from ynamides are of immense interest to the pharmaceutical industry.[1] Many biologically active molecules and approved drugs feature heterocyclic cores that can be efficiently synthesized using ynamide chemistry.

The modularity of ynamide reactions, particularly the transition-metal-catalyzed cycloadditions, makes them well-suited for the generation of compound libraries for high-throughput screening in drug discovery programs.[1] Furthermore, the ability to introduce a wide range of functional groups with high chemo- and regioselectivity allows for the fine-tuning of the physicochemical and pharmacological properties of lead compounds.

Recent research has also explored the use of ynamides as electrophilic warheads in the development of covalent inhibitors, targeting carboxyl residues in proteins.[19] This novel application highlights the expanding role of ynamide chemistry in the design of next-generation therapeutics.

Experimental Protocols: A Guide to Practice

To facilitate the application of ynamide chemistry in the laboratory, this section provides representative experimental protocols for key transformations.

Synthesis of Ynamides: Copper-Catalyzed N-Alkynylation

A common and efficient method for the synthesis of ynamides is the copper-catalyzed coupling of an amide with an alkynyl bromide.[20]

General Procedure:

-

To a stirred solution of the amide (1.2 mmol), potassium phosphate (2.0 mmol), copper(I) iodide (0.05 mmol), and N,N'-dimethylethylenediamine (DMEDA, 0.1 mmol) in toluene (5 mL) under an argon atmosphere, add the alkynyl bromide (1.0 mmol).[20]

-

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ynamide.[20]

Gold-Catalyzed [3+2] Cycloaddition of Ynamides and Isoxazoles

This protocol provides a direct route to highly substituted 2-aminopyrroles.[1]

General Procedure:

-

To a solution of the ynamide (1.0 equiv) and the isoxazole (1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) under an inert atmosphere, add the gold(I) catalyst (e.g., [Au(I)Cl(PPh3)]/AgSbF6, 1-5 mol%).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the starting materials are consumed, concentrate the reaction mixture in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield the 2-aminopyrrole product.

Conclusion and Future Outlook

Ynamides have firmly established themselves as a cornerstone of modern synthetic chemistry. Their unique electronic properties, which can be finely tuned by the choice of the nitrogen substituent, give rise to a rich and diverse reactivity profile. The ability to participate in a wide array of transformations, particularly cycloadditions and transition-metal-catalyzed reactions, with high levels of control over stereochemistry and regiochemistry, has made them invaluable tools for the construction of complex molecular architectures.

The applications of ynamides in drug discovery and development are rapidly expanding, driven by the need for efficient and modular syntheses of novel heterocyclic scaffolds. As our understanding of ynamide reactivity continues to deepen, and as new catalytic systems are developed, we can anticipate even more innovative and powerful applications of this remarkable functional group in the years to come. The continued exploration of ynamide chemistry promises to unlock new frontiers in organic synthesis, medicinal chemistry, and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] Ring forming transformations of ynamides via cycloaddition | Semantic Scholar [semanticscholar.org]

- 4. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactivity of ynamides in catalytic intermolecular annulations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Ring forming transformations of ynamides via cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]

- 11. Transition Metal-Catalyzed Tandem Reactions of Ynamides for Divergent N-Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transition Metal-Catalyzed Tandem Reactions of Ynamides for Divergent N-Heterocycle Synthesis. | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Catalytic Enantioselective Nucleophilic Addition of Ynamides to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Catalytic enantioselective nucleophilic addition of ynamides to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Potential Biological Activities of N-methylprop-2-ynamide Based on Structural Analogs

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylprop-2-ynamide is a small molecule for which no biological activity data has been published. However, its chemical architecture, featuring a terminal alkyne and an N-methylamide group, contains the critical propargylamine moiety. This functional group is a well-established pharmacophore, known to act as a mechanism-based inactivator for a class of flavin adenine dinucleotide (FAD)-dependent amine oxidases. This guide synthesizes information from structurally analogous compounds to build a robust, data-driven hypothesis for the potential biological activities of this compound. The primary predicted activities are the irreversible inhibition of Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A), two enzymes with significant therapeutic relevance in neurodegenerative diseases and oncology, respectively. This document provides the theoretical framework for these predictions, detailed protocols for experimental validation, and a guide for data interpretation, serving as a foundational resource for initiating the scientific investigation of this unexplored compound.

Introduction to this compound and Analog-Based Rationale

Chemical Identity and Structural Features

This compound (CAS: 2682-32-8) is a small organic molecule with the molecular formula C₄H₅NO.[1] Its structure is characterized by a terminal alkyne (a propargyl group) connected to a nitrogen atom, which is part of an amide functional group. This arrangement, specifically the propargyl group attached to a nitrogen, is a key structural alert for a specific class of biological activity. While distinct from a simple propargylamine due to the adjacent carbonyl group, the fundamental reactive moiety—the terminal alkyne—remains the central feature for predicting its biological potential.

The Propargylamine Moiety: A Privileged Scaffold in Drug Discovery

The propargylamine group is a prominent structural motif in medicinal chemistry, renowned for its role as an irreversible inhibitor of FAD-dependent enzymes.[2][3] This moiety is present in several clinically successful drugs, including:

-

Selegiline and Rasagiline: Selective irreversible inhibitors of MAO-B, used in the treatment of Parkinson's disease.[4]

-

Pargyline: An older antihypertensive agent that acts as an irreversible inhibitor of both MAO-A and MAO-B.[5][6]

The therapeutic success of these compounds has established the propargylamine scaffold as a "warhead" that covalently modifies the FAD cofactor of its target enzymes, leading to potent and durable inhibition.[7][8]

Rationale for Analog-Based Biological Activity Prediction

In the absence of direct experimental data for this compound[9][10], a predictive analysis based on well-characterized structural analogs is the most logical scientific approach. The core hypothesis is that the shared propargylamine-like moiety will confer a similar mechanism of action. This guide will focus on two primary enzyme families that are known targets of propargylamine-containing small molecules: Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1).

References

- 1. This compound 95% | CAS: 2682-32-8 | AChemBlock [achemblock.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pargyline | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Non-peptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Protocol: A Guide to the Copper-Catalyzed Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Abstract: This document provides a comprehensive technical guide for the synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, a molecule of interest in medicinal chemistry and organic synthesis. While specific literature for this exact compound is sparse, this guide presents a robust and scientifically-grounded two-step synthetic pathway.[1] The protocol leverages a well-established N-methylation of 4-aminophenol, followed by a highly efficient copper-catalyzed N-alkynylation. We delve into the rationale behind the chosen methodology, provide detailed, step-by-step experimental protocols, and offer insights into the reaction mechanism, optimization, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and explore this and similar ynamide compounds.

Part I: Synthetic Strategy and Mechanistic Rationale

The synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is most effectively approached via a two-step sequence. This strategy is predicated on the assembly of the N-methyl-4-aminophenol intermediate, followed by the crucial C-N bond formation to introduce the propargyl group.

-

Step 1: N-Methylation of 4-Aminophenol: The initial step involves the selective methylation of the nitrogen atom of 4-aminophenol. This transformation is a common procedure in organic synthesis and prepares the secondary amine necessary for the subsequent alkynylation.[2]

-

Step 2: Copper-Catalyzed N-Alkynylation: The core of this synthesis is the formation of the ynamide functional group. Copper-catalyzed cross-coupling reactions are among the most versatile and widely utilized methods for this purpose.[3] This preference over other transition metals, such as palladium, stems from copper's lower cost, reduced toxicity, and high efficacy in forming carbon-heteroatom bonds.[4][5]

Causality Behind Experimental Choices

The success of the copper-catalyzed alkynylation hinges on the careful selection of each component of the catalytic system:

-

Copper(I) Source (e.g., Copper(I) Iodide - CuI): The catalytically active species in these reactions is typically a copper(I) complex.[6] CuI is an excellent and readily available precursor. It participates directly in the catalytic cycle, facilitating the coupling of the deprotonated N-methyl-4-aminophenol with the propargyl halide.

-

Ligand (e.g., N,N'-Dimethylethylenediamine - DMEDA): A suitable ligand is critical. DMEDA, a bidentate nitrogen-based ligand, serves multiple functions: it stabilizes the copper(I) catalytic center, prevents its disproportionation or precipitation, and enhances its reactivity, leading to higher yields and cleaner reactions.[7]

-

Base (e.g., Potassium Phosphate - K₃PO₄): An inorganic base is required to deprotonate the N-H bond of the N-methyl-4-aminophenol intermediate, generating the nucleophilic amide anion that enters the catalytic cycle. K₃PO₄ is an effective base for this purpose and is generally compatible with the reaction conditions.[8]

-

Solvent (e.g., Anhydrous Toluene): An aprotic, non-polar solvent like toluene is ideal. It effectively dissolves the organic starting materials and does not interfere with the catalytic cycle. The use of an anhydrous solvent is crucial to prevent quenching of the anionic intermediates and deactivation of the catalyst.[9]

Part II: Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-methyl-4-aminophenol (Intermediate)

This procedure is adapted from standard N-methylation methods for anilines.[2][9]

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-aminophenol (10.9 g, 100 mmol, 1.0 equiv.) in methanol (100 mL).

-

Reagent Addition: Add paraformaldehyde (3.6 g, 120 mmol, 1.2 equiv.) to the solution and stir the mixture at room temperature for 1 hour.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (5.7 g, 150 mmol, 1.5 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water (50 mL). Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-methyl-4-aminophenol.

Protocol 2: Copper-Catalyzed Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

This protocol is a proposed method based on established copper-catalyzed ynamide synthesis procedures.[7][8]

-

Reaction Setup: To an oven-dried Schlenk flask, add N-methyl-4-aminophenol (1.23 g, 10 mmol, 1.0 equiv.), copper(I) iodide (CuI) (95 mg, 0.5 mmol, 0.05 equiv.), and potassium phosphate (K₃PO₄) (4.25 g, 20 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent and Ligand Addition: Under a positive pressure of Argon, add anhydrous toluene (50 mL) followed by N,N'-Dimethylethylenediamine (DMEDA) (110 µL, 1.0 mmol, 0.10 equiv.) via syringe.

-

Substrate Addition: Add propargyl bromide (80% solution in toluene, 1.3 mL, ~12 mmol, 1.2 equiv.) dropwise to the stirred mixture at room temperature.

-

Reaction Progression: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

-

Self-Validation Checkpoint: On TLC, the starting N-methyl-4-aminophenol spot should diminish and a new, less polar product spot should appear.

-

Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (30 mL).

-

Extraction: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous Na₂SO₄.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the final product, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide.[9]

Part III: Visualized Workflow and Data Summary

The overall synthetic workflow is depicted below, illustrating the progression from starting materials to the final purified product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: A Guide to Copper-Catalyzed N-Alkynylation

Introduction